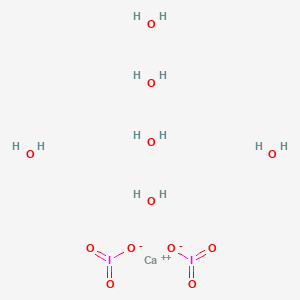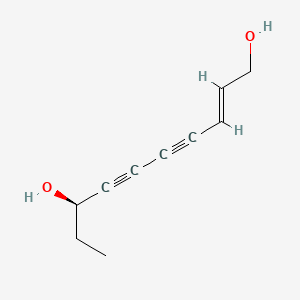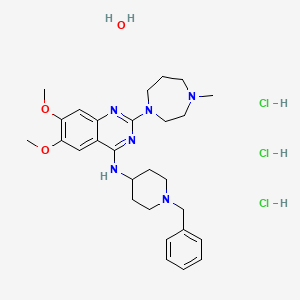
L-Glutaminmethylester-Hydrochlorid
Übersicht
Beschreibung
L-Glutamine methyl ester hydrochloride is a derivative of the amino acid L-glutamine. It is commonly used in biochemical and physiological research due to its stability and solubility in water and alcohol. This compound is often utilized in cell culture media as a major energy source for cells.
Wissenschaftliche Forschungsanwendungen
L-Glutamine methyl ester hydrochloride is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Serves as a nutrient in cell culture media, providing energy and supporting cell growth.
Medicine: Investigated for its potential therapeutic effects, including its role in immune function and gut health.
Industry: Utilized in the production of various biochemical products and as a reagent in chemical synthesis
Wirkmechanismus
Target of Action
L-Glutamine Methyl Ester Hydrochloride, also known as H-Gln-OMe.HCl, is a derivative of L-Glutamine . L-Glutamine is an essential amino acid that serves as a major energy source for cells in culture . It is the principal carrier of nitrogen in the body and is involved in many metabolic processes .
Mode of Action
It is known that l-glutamine, the parent compound, plays a fundamental role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the tricarboxylic acid (tca) cycle, generation of antioxidants to eliminate reactive oxygen species (ros), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .
Biochemical Pathways
L-Glutamine is involved in several biochemical pathways. It has been shown to regulate the expression of many genes related to metabolism, signal transduction, cell defense, and repair, and to activate intracellular signaling pathways . It is also involved in the assembly of the most important cellular building blocks, including nucleotides and amino acids .
Pharmacokinetics
In liquid media or stock solutions, however, L-Glutamine degrades relatively rapidly .
Result of Action
The result of L-Glutamine Methyl Ester Hydrochloride’s action is likely to be similar to that of L-Glutamine, given that it is a derivative of L-Glutamine. L-Glutamine is known to play a crucial role in cell biosynthesis and bioenergetics, contributing to various cellular functions and processes .
Biochemische Analyse
Biochemical Properties
L-Glutamine Methyl Ester Hydrochloride plays a significant role in various biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is involved in the glutamine metabolic pathway, which is essential for cell biosynthesis and bioenergetics . This pathway is particularly important in disorders such as cancer cell survival .
Cellular Effects
L-Glutamine Methyl Ester Hydrochloride has a profound impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it plays a fundamental role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the tricarboxylic acid (TCA) cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .
Molecular Mechanism
At the molecular level, L-Glutamine Methyl Ester Hydrochloride exerts its effects through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is known to regulate the expression of many genes related to metabolism and signal transduction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Glutamine Methyl Ester Hydrochloride change over time. It is very stable as a dry powder and as a frozen solution . In liquid media or stock solutions, L-Glutamine degrades relatively rapidly .
Dosage Effects in Animal Models
The effects of L-Glutamine Methyl Ester Hydrochloride vary with different dosages in animal models . For instance, glutamine supplementation has been shown to improve glycemic control and levels of incretins in diabetes mellitus .
Metabolic Pathways
L-Glutamine Methyl Ester Hydrochloride is involved in the glutamine metabolic pathway . This pathway is critical for energy production and includes the glycolysis pathway, the pentose phosphate pathway, and the TCA cycle .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Glutamine methyl ester hydrochloride can be synthesized through the esterification of L-glutamine with methanol in the presence of trimethylchlorosilane. This reaction occurs at room temperature and yields the desired product in good to excellent yields . The general reaction is as follows:
L-Glutamine+MethanolTrimethylchlorosilaneL-Glutamine methyl ester hydrochloride
Industrial Production Methods
Industrial production of L-Glutamine methyl ester hydrochloride typically involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the product is often purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
L-Glutamine methyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield L-glutamine and methanol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and a strong acid catalyst.
Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
Hydrolysis: L-Glutamine and methanol.
Substitution: Depending on the electrophile, various substituted derivatives of L-glutamine methyl ester hydrochloride can be formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Phenylalanine methyl ester hydrochloride
- L-Valine methyl ester hydrochloride
- L-Leucine methyl ester hydrochloride
- L-Glutamic acid diethyl ester hydrochloride
- L-Glutamic acid dimethyl ester hydrochloride
Uniqueness
L-Glutamine methyl ester hydrochloride is unique due to its specific role in cell culture media and its stability as a dry powder and in frozen solutions. Unlike some other amino acid esters, it degrades relatively rapidly in liquid media, necessitating supplementation prior to use .
Eigenschaften
IUPAC Name |
methyl (2S)-2,5-diamino-5-oxopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3.ClH/c1-11-6(10)4(7)2-3-5(8)9;/h4H,2-3,7H2,1H3,(H2,8,9);1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYBXODOMJPMNO-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCC(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659610 | |
| Record name | Methyl L-glutaminate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32668-14-7 | |
| Record name | Methyl L-glutaminate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Glutamine methyl ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,13S,15R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-one](/img/structure/B592681.png)







![1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene](/img/structure/B592694.png)

![2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide](/img/structure/B592696.png)



